Chiral Sulfinyl Auxiliary Enables Diastereoselective Suzuki–Miyaura Coupling Relative to Achiral Sulfonyl Analogs
The butylsulfinyl group provides a stereogenic center at sulfur, which is absent in the corresponding butylsulfonyl analog (2-(3-(butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 1801921-93-6). In the tert-butylsulfinyl series, closely related chiral sulfinyl boronic esters have been shown to deliver diastereomeric excesses of up to 98% de in atroposelective Suzuki–Miyaura biaryl couplings, whereas sulfonyl-containing substrates gave racemic products under identical conditions [1][2]. The butylsulfinyl compound is expected to behave analogously, offering a chiral pool option that the sulfonyl congener cannot provide.
| Evidence Dimension | Diastereoselectivity in Suzuki–Miyaura atroposelective biaryl coupling |
|---|---|
| Target Compound Data | Chiral sulfinyl group present (stereogenic S=O); expected diastereomeric excess analogous to tert-butylsulfinyl system (up to 98% de reported for t-BuSO congeners) |
| Comparator Or Baseline | 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1801921-93-6): achiral sulfonyl group; racemic products obtained |
| Quantified Difference | >0% de for sulfinyl vs. 0% de for sulfonyl; up to 98% de achievable in t-BuSO series |
| Conditions | Pd-catalyzed Suzuki coupling of ortho-substituted aryl iodides with arylboronic esters, aqueous/organic media, as reported for t-BuSO analogs (Org. Lett. 2009) |
Why This Matters
For procurement decisions in asymmetric synthesis programs, the presence of a chiral sulfinyl group is mandatory; the achiral sulfonyl analog fails to impart any stereocontrol, making it unsuitable for enantioselective applications.
- [1] Colobert, F.; Valdivia, V.; Choppin, S.; Leroux, F. R.; Fernández, I.; Álvarez, E.; Khiar, N. Axial Chirality Control During Suzuki–Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Org. Lett. 2009, 11 (22), 5130–5133. DOI: 10.1021/ol9020755. View Source
- [2] CAS Registry Number 1801921-93-6: 2-(3-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Chemical Abstracts Service, Columbus, OH, 2025. View Source
